molecular formula C21H25N3O2S2 B2862125 2-{[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one CAS No. 686770-10-5

2-{[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B2862125
CAS No.: 686770-10-5
M. Wt: 415.57
InChI Key: QBXJLCXFEFPUMG-UHFFFAOYSA-N
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Description

2-{[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is a complex organic compound that belongs to the class of thienopyrimidines. This compound is characterized by its unique structure, which includes a thienopyrimidine core, a phenyl group, and a piperidine moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one typically involves multiple steps:

    Formation of the Thienopyrimidine Core: The initial step involves the synthesis of the thienopyrimidine core. This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Phenyl Group: The phenyl group is introduced through a substitution reaction, where a suitable phenylating agent is used.

    Attachment of the Piperidine Moiety: The piperidine moiety is attached via a nucleophilic substitution reaction, where the piperidine derivative reacts with the intermediate compound.

    Final Assembly:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the oxoethyl group, converting it to a hydroxyl group.

    Substitution: The phenyl and piperidine groups can participate in substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-{[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 2-{[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • **2-[2-(2-Ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl-3-(4-fluorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
  • **2-({2-[2,5-Dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]-2-oxoethyl}sulfanyl)-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one

Uniqueness

2-{[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is unique due to its specific structural features, which confer distinct chemical and biological properties

Biological Activity

The compound 2-{[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesis, and therapeutic implications.

Chemical Structure and Properties

This compound features a thieno[3,2-d]pyrimidine core structure with several functional groups that influence its biological activity. The presence of the sulfanyl group and the piperidine moiety are critical for its chemical reactivity and interaction with biological targets.

Property Details
Molecular FormulaC18H22N2OS
Molecular Weight318.44 g/mol
CAS Number6227-79-8
Density1.15 g/cm³
Boiling Point611.6 °C at 760 mmHg
Refractive Index1.619

Biological Activity

Research indicates that compounds structurally similar to This compound exhibit significant biological activities, particularly in kinase inhibition. Kinases are critical in various cellular processes such as cell cycle regulation and metabolism.

Key Findings from Studies

  • Kinase Inhibition : Similar derivatives have shown promising inhibitory effects against cyclin-dependent kinase 5 (CDK5) and glycogen synthase kinase 3 (GSK3), both of which are implicated in cancer and neurodegenerative diseases .
  • Antitumor Activity : Some studies have highlighted the potential of this compound to act as an antitumor agent by inhibiting pathways that promote tumor growth .
  • Antimicrobial Properties : The sulfanyl group may enhance the compound's ability to interact with microbial targets, suggesting potential applications in treating infections .

Comparative Analysis with Similar Compounds

A comparison with other compounds reveals unique aspects of This compound :

Compound Name Structural Features Biological Activity Unique Aspects
Target CompoundThieno-pyrimidine corePotential kinase inhibitorIncorporates a sulfanyl group
HarmineIndole structurePsychoactive; kinase inhibitionNatural product with historical use
IndirubinIndole derivativeAnti-inflammatory; anticancerKnown for dual action on multiple targets
PyrrolopyrimidinesPyrimidine coreKinase inhibitionDiverse applications in drug development

Case Studies

Several case studies have explored the therapeutic potential of compounds similar to This compound :

  • Cancer Treatment : A study demonstrated that a related thieno-pyrimidine derivative significantly reduced tumor size in xenograft models by inhibiting CDK5 activity .
  • Neurological Disorders : Research indicated that compounds with similar structures could improve cognitive functions in animal models of Alzheimer's disease by modulating GSK3 activity .

Properties

IUPAC Name

2-[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O2S2/c1-2-15-8-6-7-12-23(15)18(25)14-28-21-22-17-11-13-27-19(17)20(26)24(21)16-9-4-3-5-10-16/h3-5,9-10,15H,2,6-8,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBXJLCXFEFPUMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1C(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4)SCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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